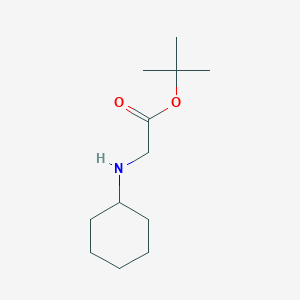
tert-Butyl 2-(cyclohexylamino)acetate
Vue d'ensemble
Description
Tert-Butyl 2-(cyclohexylamino)acetate, also known as tert-butyl 2-aminoacetate, is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless, volatile liquid that is soluble in most organic solvents. It is a primary amine, with a molecular formula of C10H21NO2. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and synthetic dyes.
Mécanisme D'action
Tert-Butyl 2-(cyclohexylamino)acetate is a primary amine, which means that it can act as a nucleophile in a variety of reactions. It can react with electrophiles, such as alkyl halides, to form new C-N bonds. It can also act as a base, accepting protons from other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, and it has also been shown to have anti-inflammatory and anti-bacterial activity. It has also been found to have antifungal activity, and to have an inhibitory effect on the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 2-(cyclohexylamino)acetate is a useful reagent in organic synthesis, as it can be used in a variety of reactions with a wide range of substrates. It is also relatively inexpensive and easy to obtain. However, it is a volatile liquid and can be difficult to handle in the laboratory. It is also sensitive to light and air, and must be stored in a dark, airtight container.
Orientations Futures
Future research on tert-Butyl 2-(cyclohexylamino)acetate could focus on its potential applications in the development of new drugs and other bioactive compounds. It could also be used to explore its potential as a catalyst for the synthesis of polymers and other materials. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity.
Applications De Recherche Scientifique
Tert-Butyl 2-(cyclohexylamino)acetate is a versatile reagent in organic synthesis, and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and synthetic dyes. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. It is used as a catalyst in the synthesis of polymers and as a ligand in organometallic complexes.
Propriétés
IUPAC Name |
tert-butyl 2-(cyclohexylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)9-13-10-7-5-4-6-8-10/h10,13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYPSLMUDOCIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

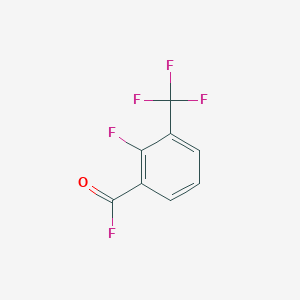
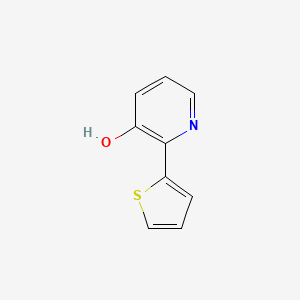
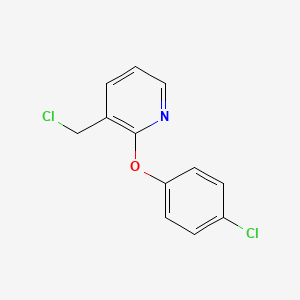
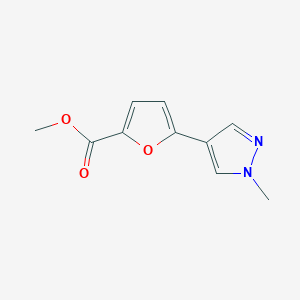
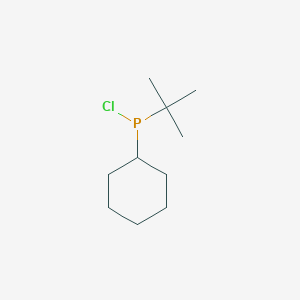
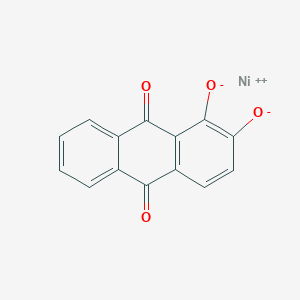

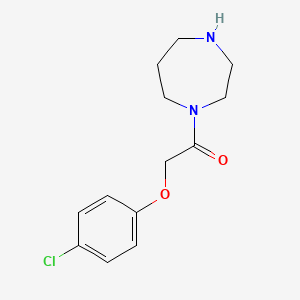


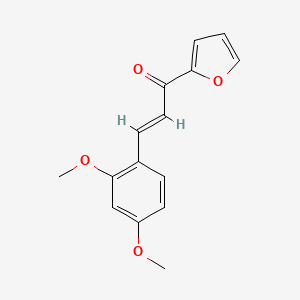


![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)